molecular formula C20H13BrClN3O B11532496 2-bromo-4-chloro-6-{(E)-[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}phenol

2-bromo-4-chloro-6-{(E)-[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}phenol

Cat. No.: B11532496
M. Wt: 426.7 g/mol
InChI Key: YKOMKCVESYTECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-BROMO-4-CHLORO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL is a complex organic compound that features a combination of bromine, chlorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-CHLORO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL typically involves multi-step organic reactions. One common method includes the condensation of 2-phenyl-1H-1,3-benzodiazole-5-carbaldehyde with 2-bromo-4-chloro-6-hydroxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-BROMO-4-CHLORO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-BROMO-4-CHLORO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-BROMO-4-CHLORO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to alterations in their function. For example, it may intercalate into DNA, disrupting replication and transcription processes, or it may inhibit specific enzymes by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-6-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]phenol
  • 2-Bromo-4-chloro-6-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]phenol

Uniqueness

Compared to similar compounds, 2-BROMO-4-CHLORO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications in research and industry .

Properties

Molecular Formula

C20H13BrClN3O

Molecular Weight

426.7 g/mol

IUPAC Name

2-bromo-4-chloro-6-[(2-phenyl-3H-benzimidazol-5-yl)iminomethyl]phenol

InChI

InChI=1S/C20H13BrClN3O/c21-16-9-14(22)8-13(19(16)26)11-23-15-6-7-17-18(10-15)25-20(24-17)12-4-2-1-3-5-12/h1-11,26H,(H,24,25)

InChI Key

YKOMKCVESYTECY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.